molecular formula C11H13BrFNO B7469494 5-bromo-N-tert-butyl-2-fluorobenzamide

5-bromo-N-tert-butyl-2-fluorobenzamide

Cat. No. B7469494
M. Wt: 274.13 g/mol
InChI Key: JPRAJXRDMLBAAJ-UHFFFAOYSA-N
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Description

5-bromo-N-tert-butyl-2-fluorobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is used for a variety of purposes, including as a tool in the study of biological systems.

Scientific Research Applications

5-bromo-N-tert-butyl-2-fluorobenzamide is used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to sensitize cancer cells to DNA-damaging agents, making it a potential tool in cancer therapy. Additionally, 5-bromo-N-tert-butyl-2-fluorobenzamide has been used to study the role of PARP in various biological processes, including inflammation and cell death.

Mechanism of Action

The mechanism of action of 5-bromo-N-tert-butyl-2-fluorobenzamide involves its inhibition of PARP activity. PARP is an enzyme that plays a role in repairing DNA damage. When DNA damage occurs, PARP is activated and begins to repair the damage. However, if PARP is inhibited, the DNA damage cannot be repaired and the cell may undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-tert-butyl-2-fluorobenzamide are primarily related to its inhibition of PARP activity. As mentioned, this inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Additionally, PARP has been implicated in various biological processes, including inflammation and cell death. Therefore, the inhibition of PARP by 5-bromo-N-tert-butyl-2-fluorobenzamide may have implications for the treatment of inflammatory diseases and other conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its specificity for PARP. This allows researchers to study the role of PARP in various biological processes without affecting other enzymes or pathways. Additionally, the compound's ability to sensitize cancer cells to DNA-damaging agents makes it a potential tool in cancer therapy.
One limitation of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations. Additionally, its specificity for PARP may limit its usefulness in studying other enzymes or pathways that may be involved in DNA repair or other biological processes.

Future Directions

There are several future directions for the study of 5-bromo-N-tert-butyl-2-fluorobenzamide. One area of research is the development of more potent and specific PARP inhibitors for use in cancer therapy. Additionally, the compound's potential role in the treatment of inflammatory diseases and other conditions warrants further investigation. Finally, the use of 5-bromo-N-tert-butyl-2-fluorobenzamide in combination with other DNA-damaging agents may have implications for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-tert-butyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with tert-butylamine and 1,1,3,3-tetramethylguanidine in the presence of N,N'-dicyclohexylcarbodiimide and bromine. The resulting compound is then purified using column chromatography to yield 5-bromo-N-tert-butyl-2-fluorobenzamide.

properties

IUPAC Name

5-bromo-N-tert-butyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRAJXRDMLBAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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